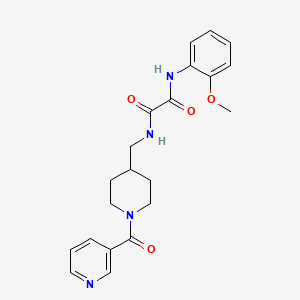

![molecular formula C17H17N3O3 B2870594 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097862-16-1](/img/structure/B2870594.png)

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BAY 41-8543 and is classified as a soluble guanylate cyclase (sGC) activator. The following paper will explore the synthesis method of BAY 41-8543, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

BAY 41-8543 acts as a soluble guanylate cyclase (3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea) activator. 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is an enzyme that is responsible for the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a critical role in the regulation of vascular tone and smooth muscle relaxation. BAY 41-8543 binds to the heme group of 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, leading to an increase in cGMP production and subsequent vasodilation.

Biochemical and Physiological Effects

BAY 41-8543 has several biochemical and physiological effects. As mentioned previously, BAY 41-8543 leads to an increase in cGMP production and subsequent vasodilation. This vasodilation leads to a reduction in blood pressure and an increase in blood flow. Additionally, BAY 41-8543 has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BAY 41-8543 in lab experiments is its specificity for 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea activation. This specificity allows for the isolation of the effects of 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea activation from other potential confounding factors. Additionally, BAY 41-8543 has been shown to be effective in animal models of disease, making it a useful tool for studying the mechanisms of disease and potential therapeutic interventions.

One limitation of using BAY 41-8543 in lab experiments is its low solubility in water. This low solubility can make it difficult to administer the compound in vivo. Additionally, the synthesis method of BAY 41-8543 is complex and yields are relatively low, which can make it difficult to obtain large quantities of the compound for use in experiments.

Zukünftige Richtungen

There are several potential future directions for research on BAY 41-8543. One area of research is in the development of more efficient synthesis methods for BAY 41-8543, which would allow for larger quantities of the compound to be produced. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of BAY 41-8543, particularly in the context of disease. Finally, there is potential for the development of novel 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea activators based on the structure of BAY 41-8543, which could lead to the development of new therapeutic interventions for cardiovascular diseases and other conditions.

Synthesemethoden

The synthesis method of BAY 41-8543 involves several steps. The starting material is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is converted to its acid chloride derivative using thionyl chloride. The acid chloride derivative is then reacted with 6-cyclopropyl-3-pyridinemethanol to form the corresponding ester. The ester is then hydrolyzed to the acid, which is coupled with N-(tert-butoxycarbonyl)-N'-methylurea to form the desired product, BAY 41-8543. The overall yield of this synthesis method is approximately 10%.

Wissenschaftliche Forschungsanwendungen

BAY 41-8543 has been extensively studied for its potential applications in medical research. One of the primary areas of research is in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. BAY 41-8543 has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of these diseases. Additionally, BAY 41-8543 has been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to increase blood flow to the penis.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-17(20-13-4-6-15-16(7-13)23-10-22-15)19-9-11-1-5-14(18-8-11)12-2-3-12/h1,4-8,12H,2-3,9-10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCSOGNXIQQCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2870511.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2870514.png)

![methyl [(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B2870515.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2870521.png)

![2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2870522.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide](/img/structure/B2870524.png)

![2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2870525.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2870529.png)

![[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B2870532.png)

![N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2870534.png)